Cas no 1000545-63-0 (2-(3-Aminopropyl)-5-chlorophenol)

2-(3-Aminopropyl)-5-chlorophenol 化学的及び物理的性質
名前と識別子
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- 2-(3-aminopropyl)-5-chlorophenol
- 1000545-63-0
- AKOS006312793
- EN300-1967259
- 2-(3-Aminopropyl)-5-chlorophenol
-
- インチ: 1S/C9H12ClNO/c10-8-4-3-7(2-1-5-11)9(12)6-8/h3-4,6,12H,1-2,5,11H2
- InChIKey: UUNLUBPSMFSOOC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)O)CCCN
計算された属性
- 精确分子量: 185.0607417g/mol
- 同位素质量: 185.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 46.2Ų
2-(3-Aminopropyl)-5-chlorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967259-10.0g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1967259-0.5g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.5g |
$974.0 | 2023-06-03 | ||
Enamine | EN300-1967259-0.25g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.25g |
$933.0 | 2023-06-03 | ||
Enamine | EN300-1967259-1.0g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1967259-5.0g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1967259-0.1g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.1g |
$892.0 | 2023-06-03 | ||
Enamine | EN300-1967259-2.5g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 2.5g |
$1988.0 | 2023-06-03 | ||
Enamine | EN300-1967259-0.05g |
2-(3-aminopropyl)-5-chlorophenol |
1000545-63-0 | 0.05g |
$851.0 | 2023-06-03 |
2-(3-Aminopropyl)-5-chlorophenol 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
2-(3-Aminopropyl)-5-chlorophenolに関する追加情報
Professional Introduction to 2-(3-Aminopropyl)-5-chlorophenol (CAS No. 1000545-63-0)
2-(3-Aminopropyl)-5-chlorophenol, with the chemical identifier CAS No. 1000545-63-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and molecular research. The presence of both an amine group and a chlorophenolic moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The structural composition of 2-(3-Aminopropyl)-5-chlorophenol consists of a phenolic ring substituted with a chloro group at the 5-position and an amine-bearing propyl chain at the 3-position. This configuration imparts distinct chemical reactivity, enabling its use in a wide range of synthetic transformations. The amine functionality serves as a nucleophilic site, facilitating reactions such as coupling with carboxylic acids, while the chloro group can participate in nucleophilic aromatic substitution reactions, enhancing its utility in medicinal chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in developing novel therapeutic agents that leverage the properties of halogenated aromatic compounds. The compound 2-(3-Aminopropyl)-5-chlorophenol has been explored as a precursor in the synthesis of various pharmacologically active substances. Its ability to undergo selective functionalization makes it a valuable building block for creating complex molecular architectures.
One of the most compelling areas of research involving 2-(3-Aminopropyl)-5-chlorophenol is its potential application in the development of antimicrobial agents. The combination of the amine and chlorophenolic groups suggests that this compound may exhibit properties conducive to disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Preliminary studies have indicated that derivatives of this compound demonstrate promising activity against certain resistant bacterial strains, making it a subject of intense investigation.
Furthermore, the compound has been investigated for its role in modulating inflammatory responses. The phenolic moiety is known to possess antioxidant properties, which can be beneficial in reducing oxidative stress and mitigating inflammation. This has led to explorations into using 2-(3-Aminopropyl)-5-chlorophenol as a potential therapeutic agent in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-(3-Aminopropyl)-5-chlorophenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on an appropriately substituted chlorobenzene derivative followed by functionalization of the propyl chain. Advanced techniques such as catalytic hydrogenation and transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
In academic research, 2-(3-Aminopropyl)-5-chlorophenol has been utilized as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its well-defined structure allows researchers to investigate the effects of different reaction conditions on its transformation, providing insights into general principles that can be applied to other similar compounds.
The pharmacokinetic profile of 2-(3-Aminopropyl)-5-chlorophenol is another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. In vitro and in vivo studies have been conducted to evaluate these parameters, providing valuable data for optimizing its therapeutic potential.
The safety profile of 2-(3-Aminopropyl)-5-chlorophenol is also under scrutiny. As with any chemical entity intended for biological use, it is essential to assess potential toxicity and side effects. Preliminary toxicological studies have been performed to evaluate acute and chronic exposure risks, ensuring that any further development proceeds with appropriate safeguards.
The future prospects for 2-(3-Aminopropyl)-5-chlorophenol are promising, with ongoing research aimed at expanding its applications in drug discovery and molecular biology. Innovations in synthetic chemistry may lead to more efficient methods for producing this compound, while advancements in computational modeling could aid in designing derivatives with enhanced biological activity.
In conclusion, 2-(3-Aminopropyl)-5-chlorophenol (CAS No. 1000545-63-0) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its demonstrated activities in antimicrobial and anti-inflammatory contexts highlight its therapeutic promise. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in the development of novel treatments for various diseases.
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